molecular formula C9H12N4OS B2696819 (4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea CAS No. 865659-26-3

(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea

Cat. No.: B2696819
CAS No.: 865659-26-3
M. Wt: 224.28
InChI Key: HZIVPGSILUOTLB-UHFFFAOYSA-N
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Description

(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea is a chemical compound with the molecular formula C9H12N4OS. It is known for its unique structure, which includes a quinazolinone core and a thiourea group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea typically involves the reaction of 2-aminobenzamide with thiourea under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while reduction of the quinazolinone core can produce various reduced forms of the compound .

Scientific Research Applications

(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea involves its interaction with specific molecular targets. For instance, as an EZH2 inhibitor, it binds to the active site of the enzyme, preventing its methyltransferase activity. This inhibition can lead to changes in gene expression and has potential therapeutic implications in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea include:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which allows it to interact uniquely with biological targets such as EZH2. This unique interaction profile makes it a valuable compound for research in various scientific fields .

Properties

IUPAC Name

(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4OS/c10-8(15)13-9-11-6-4-2-1-3-5(6)7(14)12-9/h1-4H2,(H4,10,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIVPGSILUOTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865659-26-3
Record name (4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea
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